4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with a molecular formula of C14H11ClN2S2 and a molecular weight of 306.84 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol or a related reagent.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- 4-Chloro-5-methoxy-2-methylsulfanylpyrimidine
- 7-Amino-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine is unique due to its thieno[2,3-d]pyrimidine core structure, which is less common compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4-chloro-2-(methylsulfanylmethyl)-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-8-11-16-13(15)12-10(7-19-14(12)17-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUHLLCIYHAOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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